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Compound of Interest

Compound Name: Enrofloxacin monohydrochloride

Cat. No.: B571203 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of enrofloxacin
monohydrochloride dihydrate (C₁₉H₂₃FN₃O₃⁺·Cl⁻·2H₂O), a crucial fluoroquinolone antibiotic.

A comprehensive understanding of its solid-state properties is paramount for drug

development, formulation, and ensuring therapeutic efficacy. This document summarizes the

key crystallographic data, details the experimental protocols for its characterization, and

visualizes the analytical workflow.

Crystallographic Data Summary
The crystal structure of enrofloxacin monohydrochloride dihydrate was determined by

single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system with the

space group P2₁/c. The asymmetric unit is notably complex, containing two independent

monocations of protonated enrofloxacin, two chloride anions, and four water molecules.[1][2][3]

[4][5] This arrangement highlights the intricate network of interactions governing the crystal

packing.

Key crystallographic data are summarized in the table below for easy reference and

comparison.
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Parameter Value

Crystal System Monoclinic

Space Group P2₁/c

a (Å) 7.1874 (3)

b (Å) 21.1475 (8)

c (Å) 26.5106 (10)

α (°) 90

β (°) 91.407 (4)

γ (°) 90

Volume (Å³) 4028.3 (3)

Z 8

Temperature (K) 130

Radiation type Mo Kα

μ (mm⁻¹) 0.24

Crystal size (mm) 0.47 × 0.14 × 0.04

Table 1: Unit Cell Parameters for Enrofloxacin Monohydrochloride Dihydrate.[3][4][5]

Molecular and Crystal Structure Insights
In the crystalline state, the piperazinium rings of both independent enrofloxacin cations adopt a

stable chair conformation.[2][3][4] The dihedral angles between the cyclopropyl ring and the

quinoline ring system are 56.55 (2)° and 51.11 (2)°.[2][3][4]

The crystal structure is stabilized by a robust network of hydrogen bonds. An intramolecular O

—H···O hydrogen bond is present in each enrofloxacin cation.[2][3][4] Furthermore, the

components are interconnected through intermolecular O—H···Cl, N—H···Cl, and O—H···O

hydrogen bonds.[1][2][3] A notable π–π stacking interaction is also observed between the
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benzene rings of adjacent molecules, with a centroid–centroid distance of 3.6726 (13) Å,

contributing to the formation of a three-dimensional supramolecular array.[1][2][3][4]

Experimental Protocols
This section details the methodologies employed for the synthesis, crystallization, and

characterization of enrofloxacin monohydrochloride dihydrate.

Synthesis and Crystallization
Single crystals of enrofloxacin monohydrochloride dihydrate suitable for X-ray diffraction

were obtained by the slow evaporation method. A saturated solution was prepared by

dissolving enrofloxacin in a mixture of water, ethanol, and acetone (3:2:1 v/v/v).[3][4] The

solution was allowed to evaporate at room temperature over a period of one month, yielding

diffraction-quality crystals.[3][4]

Single-Crystal X-ray Diffraction (SCXRD)
The crystallographic data were collected on a diffractometer using Mo Kα radiation at a

temperature of 130 K.[3][4][5] Data reduction and absorption correction were performed using

appropriate software. The structure was solved using direct methods and refined by least-

squares minimization. Hydrogen atoms of the hydroxyl and amine groups were located in a

difference map and refined with bond-length restraints, while other hydrogen atoms were

placed in geometrically idealized positions.[4]

X-ray Powder Diffraction (XRPD)
X-ray powder diffraction (XRPD) is a vital technique for phase identification and purity analysis

of bulk crystalline materials. For enrofloxacin and its derivatives, XRPD patterns are typically

recorded using a powder diffractometer with Cu Kα radiation. The samples are scanned over a

specific 2θ range to obtain a characteristic diffraction pattern.

Further Characterization
In addition to X-ray diffraction techniques, the synthesized compound was further characterized

by:
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Mass Spectrometry: To confirm the presence of the chloride ion and the molecular weight of

the enrofloxacin cation.[3][5]

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups and

confirm the protonation state of the enrofloxacin molecule.

Thermal Analysis (DSC/TGA): To investigate the thermal stability and dehydration processes

of the crystalline solid.

Visualized Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedures for the crystal

structure analysis of enrofloxacin monohydrochloride dihydrate.
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Experimental workflow for crystal structure analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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